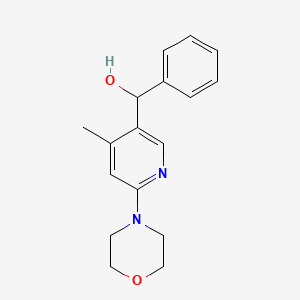
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is a complex organic compound with a molecular formula of C17H18N2O2. It is characterized by the presence of a morpholine ring, a pyridine ring, and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-6-chloropyridine with morpholine under basic conditions to form the morpholinopyridine intermediate. This intermediate is then reacted with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl group, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings.
化学反应分析
Types of Reactions
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学研究应用
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the context of its application, such as its role in medicinal chemistry or biochemical research.
相似化合物的比较
Similar Compounds
- (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanone
- (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)ethanol
Uniqueness
(4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its morpholine and pyridine rings, along with the phenyl group, make it a valuable compound for various applications.
生物活性
The compound (4-Methyl-6-morpholinopyridin-3-yl)(phenyl)methanol is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be described as follows:
- Molecular Formula : C15H18N2O
- Molecular Weight : 246.32 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its effects on various cellular pathways and its potential therapeutic applications. Key areas of research include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits moderate to potent activity against certain bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis.
- Neuroprotective Effects : Research indicates that this compound may possess neuroprotective properties, potentially through modulation of nitric oxide synthase pathways, which are crucial in neurodegenerative diseases.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Variations : Modifications to the phenyl ring and morpholine group significantly affect potency and selectivity. For instance, introducing halogen substituents on the phenyl ring enhances antimicrobial activity.
| Compound Variant | Activity Level | Notes |
|---|---|---|
| Parent Compound | Moderate | Baseline activity observed |
| 4-F Phenyl | High | Enhanced solubility and potency |
| 3-Cl Phenyl | Moderate | Reduced efficacy compared to 4-F variant |
Case Studies and Research Findings
Several studies have reported on the biological activity of this compound:
- Study on Antimicrobial Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound against Mycobacterium tuberculosis, revealing significant activity with minimal cytotoxicity towards mammalian cells .
- Neuroprotection Research : A recent investigation into neuroprotective effects demonstrated that the compound could mitigate oxidative stress-induced neuronal damage in vitro, likely through the regulation of Nrf2 signaling pathways .
- Inflammation Model : In vivo studies indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of acute inflammation .
属性
分子式 |
C17H20N2O2 |
|---|---|
分子量 |
284.35 g/mol |
IUPAC 名称 |
(4-methyl-6-morpholin-4-ylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C17H20N2O2/c1-13-11-16(19-7-9-21-10-8-19)18-12-15(13)17(20)14-5-3-2-4-6-14/h2-6,11-12,17,20H,7-10H2,1H3 |
InChI 键 |
FKFDXEFDTSFUQQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(C2=CC=CC=C2)O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















